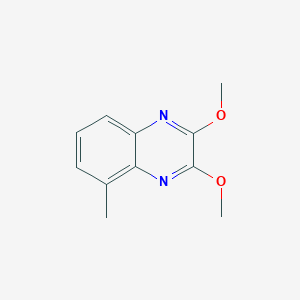
2,3-Dimethoxy-5-methylquinoxaline
Descripción general
Descripción
2,3-Dimethoxy-5-methylquinoxaline is a quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Synthesis Analysis
Quinoxalines can be synthesized through the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . A number of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of this compound can be found in databases like PubChem .Chemical Reactions Analysis
Quinoxalines have been extensively studied for their chemical reactions . For example, the reaction of 2,3-diketoquinoxalines with POCl3 (Phosphorous oxychloride) and sodium azide results in the formation of bistetrazoloquinoxalines .Aplicaciones Científicas De Investigación
Chromatography and Assay Applications : 2,3-Dimethoxy-5-methylquinoxaline and related compounds are used in chromatographic assays, particularly in the analysis of methylglyoxal in biological systems. This application is important for understanding and measuring biological molecules in various chemical and biological contexts (McLellan et al., 1992).
Biological Activity Modeling : Studies involving electron capture spectroscopy and density functional theory have been conducted on quinoxalin derivatives, including 2,3-dimethylquinoxalin, to understand their antimicrobial, antifungal, and preservative properties. This research is significant in the medical and food industries (Tayupov et al., 2021).
Synthetic Chemistry and Reactivity : The synthesis and reactivity of pyrrolo[1,2‐α]quinoxalines, including derivatives of 2-methylquinoxaline, have been explored. Such studies provide insights into the chemical properties and potential applications of these compounds in various fields (Blache et al., 1995).
Kinetics and Mechanism Studies : Research into the kinetics and mechanisms of reactions involving quinoxaline derivatives, such as the acid-catalyzed reactions of methylated trioses producing 2-oxopropanal, offers valuable insights into the chemical behavior of these compounds (Fedoron̆ko et al., 1980).
Coenzyme Q Synthesis : this compound and its derivatives play a role in the synthesis of coenzyme Q, a key component in cellular energy production. This is crucial for understanding and potentially enhancing biological energy processes (Sato et al., 1972).
Antibacterial and Antifungal Applications : Quinoxaline derivatives, including this compound, have been evaluated for their antibacterial and antifungal activities. This research is important for developing new antimicrobial agents (Alfadil et al., 2021).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for a similar compound, 2,3-dimethylquinoxaline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Quinoxalines have a great future in medicinal chemistry due to their diverse therapeutic uses . They are essential moieties to treat infectious diseases, and numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of quinoxaline derivatives .
Propiedades
IUPAC Name |
2,3-dimethoxy-5-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-4-6-8-9(7)13-11(15-3)10(12-8)14-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEVOKXDWGPYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



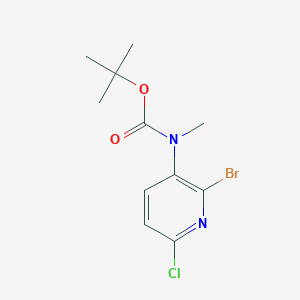

![5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B8080043.png)


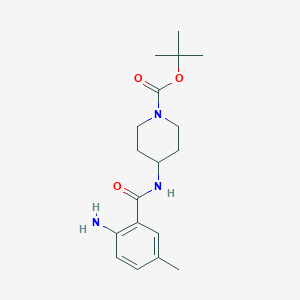
![Racemic (1R,5S)-tert-butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B8080072.png)

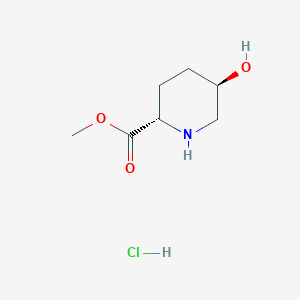
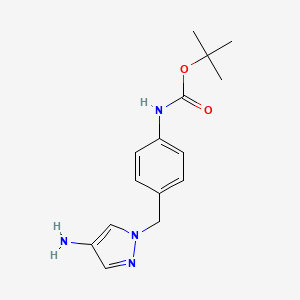
![1-[2-(Propan-2-ylamino)phenyl]ethanone;hydrochloride](/img/structure/B8080102.png)
![(1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid](/img/structure/B8080117.png)
![Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8080122.png)
![Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8080128.png)